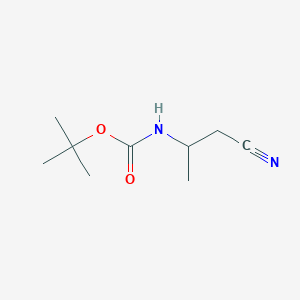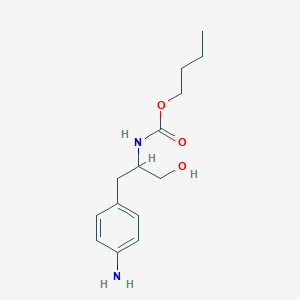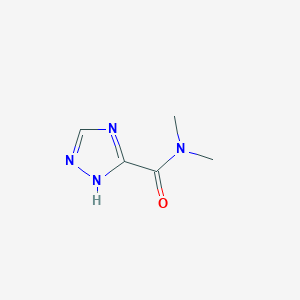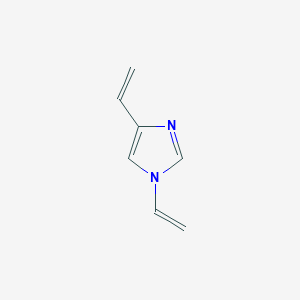
1,4-Bis(ethenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(ethenyl)imidazole, also known as BEI, is a chemical compound that belongs to the imidazole family. It is a versatile compound that has found applications in various fields, including organic chemistry, materials science, and biomedical research.
Wirkmechanismus
1,4-Bis(ethenyl)imidazole acts as a cross-linking agent by forming covalent bonds between proteins or other molecules. This cross-linking helps to stabilize the molecules and prevent their degradation. 1,4-Bis(ethenyl)imidazole also acts as a fluorescent probe by binding to metal ions and emitting a fluorescence signal. This signal can be used to detect the presence of metal ions in a sample.
Biochemische Und Physiologische Effekte
1,4-Bis(ethenyl)imidazole has been shown to have low toxicity and is well-tolerated in cells and animals. It has been used as a cross-linking agent for various proteins, including enzymes, antibodies, and antigens. 1,4-Bis(ethenyl)imidazole has also been used to cross-link DNA and RNA, which helps to stabilize these molecules and prevent their degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis(ethenyl)imidazole as a cross-linking agent is that it is highly specific and can target specific molecules. This specificity helps to prevent unwanted cross-linking and reduces the risk of non-specific binding. However, one limitation of using 1,4-Bis(ethenyl)imidazole is that it can only cross-link molecules that contain reactive groups, such as amino or carboxyl groups.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis(ethenyl)imidazole in scientific research. One direction is the development of new methods for synthesizing 1,4-Bis(ethenyl)imidazole that are more efficient and cost-effective. Another direction is the use of 1,4-Bis(ethenyl)imidazole as a cross-linking agent for new types of molecules, such as lipids and carbohydrates. Additionally, 1,4-Bis(ethenyl)imidazole could be used in the development of new diagnostic tools, such as biosensors and imaging agents.
Synthesemethoden
1,4-Bis(ethenyl)imidazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a copper catalyst. Both methods yield high purity 1,4-Bis(ethenyl)imidazole.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(ethenyl)imidazole has found various applications in scientific research. It is used as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe for the detection of metal ions. In biomedical research, 1,4-Bis(ethenyl)imidazole is used as a protein cross-linking agent, which helps to stabilize proteins and prevent their degradation. It is also used as a disinfectant for medical devices.
Eigenschaften
CAS-Nummer |
169327-69-9 |
|---|---|
Produktname |
1,4-Bis(ethenyl)imidazole |
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2 |
InChI-Schlüssel |
JWUZTVZYEWXPMA-UHFFFAOYSA-N |
SMILES |
C=CC1=CN(C=N1)C=C |
Kanonische SMILES |
C=CC1=CN(C=N1)C=C |
Synonyme |
1H-Imidazole,1,4-diethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



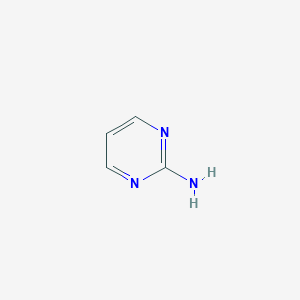


![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)



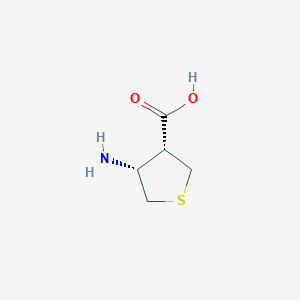
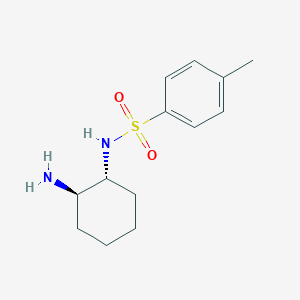
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
